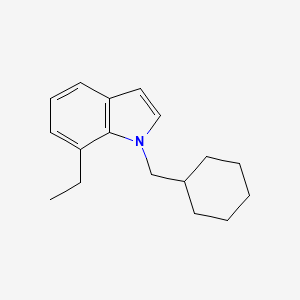

1-(Cyclohexylmethyl)-7-ethyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H23N |

|---|---|

Molecular Weight |

241.37 g/mol |

IUPAC Name |

1-(cyclohexylmethyl)-7-ethylindole |

InChI |

InChI=1S/C17H23N/c1-2-15-9-6-10-16-11-12-18(17(15)16)13-14-7-4-3-5-8-14/h6,9-12,14H,2-5,7-8,13H2,1H3 |

InChI Key |

KXFSZAYRSWDRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1N(C=C2)CC3CCCCC3 |

Origin of Product |

United States |

Contextualization Within Indole Alkaloid and Synthetic Indole Derivative Chemistry

The indole (B1671886) nucleus is a recurring motif in a multitude of natural products, most notably in indole alkaloids, which are sourced from various plants, fungi, and marine organisms. nih.govnih.gov These naturally occurring compounds, such as the anticancer agents vincristine (B1662923) and vinblastine, and the antihypertensive drug reserpine, underscore the profound therapeutic potential embedded within the indole framework. researchgate.netnih.gov

The rich biological activity of natural indoles has spurred extensive research into the synthesis of novel indole derivatives. acs.org Synthetic chemists have developed a plethora of methods to construct and modify the indole core, leading to a vast library of compounds with a wide spectrum of pharmacological properties. mdpi.comnih.gov These synthetic indoles are investigated for a range of applications, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral therapies. jetir.orgresearchgate.net The strategic placement of various substituents on the indole ring is a key approach to modulate the molecule's biological activity, and the specific substitutions in 1-(Cyclohexylmethyl)-7-ethyl-1H-indole place it firmly within this modern paradigm of drug design and discovery.

Significance of N1 Cyclohexylmethyl and C7 Ethyl Substitution Patterns in Indole Scaffolds

The biological and chemical properties of an indole (B1671886) derivative are heavily influenced by the nature and position of its substituents. The N1 and C7 positions, in particular, are critical for fine-tuning the molecule's characteristics.

The substitution at the N1 position of the indole ring, known as N-alkylation, is a common strategy in medicinal chemistry to enhance the pharmacological profile of indole-based compounds. mdpi.comnih.gov The introduction of an alkyl group, such as the cyclohexylmethyl group in the compound of interest, can significantly impact the molecule's lipophilicity, steric bulk, and ability to form hydrogen bonds. These modifications can, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific biological targets. researchgate.net The synthesis of N-alkylated indoles can be achieved through various methods, including the well-established Fischer indole synthesis using N-substituted hydrazines or by direct alkylation of the indole nitrogen. rsc.orgnumberanalytics.com

Functionalization at the C7 position of the indole ring is a more challenging yet highly rewarding endeavor in synthetic chemistry. nih.govacs.org Compared to the more nucleophilic C3 position, the C7 position is less reactive, often requiring specialized catalytic systems to achieve selective substitution. nih.govnih.gov The introduction of an ethyl group at this position, as seen in 7-ethylindole (B1586515), can modulate the electronic properties of the benzene (B151609) portion of the indole ring and provide a handle for further structural modifications. researchgate.netresearchgate.net A notable example of a C7-substituted indole is the non-steroidal anti-inflammatory drug (NSAID) Etodolac, which contains a 7-ethyl substituent. jetir.orgwikipedia.org The synthesis of Etodolac often involves 7-ethyltryptophol, a key intermediate derived from 7-ethylindole, highlighting the pharmaceutical relevance of this substitution pattern. researchgate.netgpatindia.comiosrjournals.org

Overview of Reported Research Interests and Target Applications for Indole Derivatives

Strategic Approaches to Indole Ring System Construction

The construction of the indole nucleus is a foundational step in the synthesis of 1-(Cyclohexylmethyl)-7-ethyl-1H-indole. The substitution pattern, specifically the presence of a substituent at the C7 position, dictates the choice of the most effective synthetic route. Classical methods and modern variants offer a range of options for accessing the required 7-ethyl-1H-indole intermediate.

Fischer Indole Synthesis Variants for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely employed method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. byjus.com A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849), yields the aromatic indole ring. byjus.com

For the synthesis of the 7-ethyl-1H-indole precursor, the Fischer synthesis would utilize (2-ethylphenyl)hydrazine (B189390) and a suitable carbonyl compound. niscpr.res.inderpharmachemica.com An improved and scalable process for synthesizing 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug Etodolac, employs the reaction of 2-ethylphenyl hydrazine (B178648) hydrochloride with dihydrofuran, catalyzed by sulfuric acid. niscpr.res.in

Several modifications have expanded the scope of the Fischer synthesis. The Buchwald modification utilizes a palladium catalyst to cross-couple aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org Another variant is the interrupted Fischer indolization, which can generate complex indoline-containing scaffolds by condensing hydrazines with latent aldehydes. nih.gov However, the success of the Fischer indolization can be sensitive to the electronic properties of substituents on the arylhydrazine. nih.gov

Madelung Synthesis and Reissert Synthesis Applications

While the Fischer synthesis is highly versatile, other classical methods like the Madelung and Reissert syntheses offer alternative routes to the indole core.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. Modern modifications of this method allow for the one-pot synthesis of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides. nih.govacs.org This procedure is operationally simple and avoids the use of transition metals. nih.gov While powerful for certain substitution patterns, its application to synthesizing 7-ethyl-1H-indole would require a suitably substituted N-acyl-2-amino-3-ethyltoluene, which may be less accessible than the precursors for the Fischer synthesis.

The Reissert indole synthesis provides a pathway to indoles starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation yields an ethyl o-nitrophenylpyruvate, which upon reductive cyclization (typically with zinc in acetic acid) forms an indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated to give the parent indole. wikipedia.org A modification by Butin involves an intramolecular reaction via a furan (B31954) ring-opening to generate the necessary carbonyl for cyclization. wikipedia.org For 7-ethyl-1H-indole, the starting material would be 1-ethyl-2-methyl-3-nitrobenzene. The multi-step nature of this sequence often makes the Fischer synthesis a more direct approach for this specific target.

Modern Synthetic Pathways for 1,7-Disubstituted Indoles

Contemporary organic synthesis has introduced novel methods for constructing substituted indoles, often providing milder reaction conditions and broader functional group tolerance. A process for producing 7-ethyl indole involves the catalytic conversion of 2,6-diethylaniline (B152787) in the presence of steam, followed by a partial hydrogenation step to improve the purity and yield of the final product. google.com

Tandem reactions that combine multiple synthetic steps into a single pot offer significant efficiency. One such protocol combines hydroformylation of an olefin with a Fischer indolization to produce 2,3-disubstituted indoles. rsc.org Another highly efficient one-pot, three-component method has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, proceeding through a Fischer indolisation–indole N-alkylation sequence. rsc.org These advanced strategies highlight the ongoing development of indole synthesis, providing powerful tools for accessing complex structures like 1,7-disubstituted indole analogues.

Introduction of the N1-Cyclohexylmethyl Moiety

Once the 7-ethyl-1H-indole nucleus is formed, the final step in synthesizing the target compound is the introduction of the cyclohexylmethyl group at the N1 position. This is typically achieved through N-alkylation.

N-Alkylation Procedures for Indole Derivatives

N-alkylation is a fundamental transformation in indole chemistry. Classical conditions often involve deprotonating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., cyclohexylmethyl bromide). rsc.orgchemicalbook.com

More recent methods have been developed to overcome some of the limitations of strong bases and harsh conditions. Copper-catalyzed N-alkylation has emerged as an efficient alternative, using copper iodide (CuI) as a catalyst in the presence of a suitable ligand and base. rsc.org This method allows for the direct N-alkylation of indoles via reductive cross-coupling with N-tosylhydrazones. rsc.org Other modern approaches include chemoselective N-alkylation via a three-component Mannich-type reaction in aqueous microdroplets without a catalyst. stanford.edu Organocatalytic and organometallic strategies have also been successfully applied to the enantioselective N-alkylation of indoles and their derivatives. mdpi.com

Optimization of Alkylation Conditions and Yields

Achieving high yields and selectivity in the N-alkylation of indoles requires careful optimization of reaction parameters. A key challenge is controlling the regioselectivity between N-alkylation and competing C3-alkylation.

In the classical NaH/DMF system, temperature plays a critical role. For the N-benzylation of 2,3-dimethylindole, increasing the reaction temperature to 80 °C was found to favor complete N-alkylation, providing a 91% isolated yield. rsc.org The choice of base and solvent is also crucial. A study on copper-catalyzed N-alkylation optimized various parameters, as detailed in the table below. rsc.org

Table 1: Optimization of Copper-Catalyzed N-Alkylation of Indole rsc.org This table is based on data for the reaction of indole with a specific N-tosylhydrazone and is illustrative of the optimization process.

| Entry | Catalyst (10 mol%) | Ligand (10 mol%) | Solvent | Base (2.5 equiv.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | None | Dioxane | KOH | Trace |

| 2 | CuI | PPh₃ | Dioxane | KOH | 62 |

| 3 | CuI | Tri(p-tolyl)phosphine | Dioxane | KOH | 73 |

| 4 | CuI | Tri(p-tolyl)phosphine | Toluene | KOH | 55 |

| 5 | CuI | Tri(p-tolyl)phosphine | DMF | KOH | 43 |

| 6 | CuI | Tri(p-tolyl)phosphine | Dioxane | K₂CO₃ | 31 |

| 7 | Cu(OAc)₂ | Tri(p-tolyl)phosphine | Dioxane | KOH | 45 |

The optimized conditions were identified as using 10 mol% of CuI with 10 mol% of tri(p-tolyl)phosphine as the ligand, and 2.5 equivalents of KOH as the base in dioxane at 100 °C, which provided the highest yield. rsc.org

Similarly, optimization of a one-pot Fischer indolisation–N-alkylation sequence revealed the importance of solvent and temperature for regioselectivity. rsc.org

Table 2: Optimization of N-Alkylation of 2,3-Dimethylindole with Benzyl Bromide rsc.org

| Entry | Base (equiv.) | Solvent | Temperature (°C) | N:C-3 Alkylation Ratio | Isolated Yield (N-alkylated, %) |

|---|---|---|---|---|---|

| 1 | NaH (2) | DMF | 25 | 86:14 | - |

| 2 | NaH (4) | DMF | 25 | 89:11 | - |

| 3 | NaH (4) | THF | 25 | Poor | - |

| 4 | NaH (4) | DMF | 50 | 94:6 | - |

| 5 | NaH (4) | DMF | 65 | 96:4 | - |

| 6 | NaH (4) | DMF | 80 | >99:1 | 91 |

These findings demonstrate that careful selection of catalysts, ligands, bases, solvents, and temperature is essential for the successful and high-yielding synthesis of N1-alkylated indoles like this compound. rsc.orgrsc.org

Regioselective Functionalization at C7-Ethyl Position

The ethyl group at the C7 position of the indole ring presents a unique handle for synthetic modification. Functionalization at this site, specifically at the benzylic carbon, allows for the introduction of various functional groups, leading to the generation of novel analogues.

Methods for Direct Functionalization of the C7-Ethyl Group

Direct functionalization of the C7-ethyl substituent primarily involves reactions at the benzylic methylene (B1212753) (-CH2-) position, which is activated by the adjacent aromatic indole ring. Benzylic oxidation is a key strategy to convert the ethyl group into more versatile functional groups like ketones or carboxylic acids.

The oxidation of a benzylic methylene to a carbonyl group is a fundamental transformation for producing valuable intermediates. mdpi.com Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group all the way to a carboxylic acid. masterorganicchemistry.com However, for more controlled oxidation to the ketone (forming a 7-acetylindole derivative), a variety of milder, more selective methods have been developed. These often employ metal catalysts in conjunction with an oxidant. For instance, iron-based catalysts are advantageous due to being inexpensive and relatively non-toxic. nih.gov Systems combining an iron salt (e.g., Fe(NO₃)₃) with an N-hydroxyimide organocatalyst (like N-hydroxysuccinimide, NHSI) and molecular oxygen (O₂) as the terminal oxidant can efficiently catalyze the aerobic oxidation of benzylic sp³ C-H bonds. nih.gov Other transition metals, including copper and cobalt, paired with oxidants like tert-butyl hydroperoxide (TBHP), are also effective. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the ketone over the carboxylic acid or alcohol by-products. masterorganicchemistry.com

Table 1: Selected Methods for Benzylic Oxidation of Alkylarenes This table presents general methods applicable to the benzylic oxidation of the C7-ethyl group.

| Catalyst System | Oxidant | Typical Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Fe(NO₃)₃ / NHSI | O₂ (Air) | Ethylbenzene | Acetophenone | Efficient, recyclable organocatalyst, uses cheap iron salt. | nih.gov |

| CuCl₂·2H₂O / BQC* | aq. TBHP | Alkylarenes | Aromatic Ketones | Moderate to excellent yields, uses aqueous TBHP. | mdpi.com |

| KMnO₄ / Heat | KMnO₄ | Toluene | Benzoic Acid | Strong, non-selective oxidation to carboxylic acid. | masterorganicchemistry.com |

| H₂CrO₄ (Na₂Cr₂O₇ / H₂SO₄) | Cr(VI) | Toluene | Benzoic Acid | Powerful oxidant, yields carboxylic acid. | masterorganicchemistry.com |

BQC: Bipyridyl Quaternary Ammonium (B1175870) Salt

Synthesis via Pre-functionalized Indole Precursors

Constructing the this compound scaffold typically begins with the synthesis of a pre-functionalized 7-ethyl-1H-indole core. The most established and widely used method for this is the Fischer indole synthesis, discovered in 1883. wikipedia.org This reaction creates the indole ring from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org

For the synthesis of 7-ethyltryptophol, a key precursor to many complex indoles, the Fischer synthesis is performed using 2-ethylphenylhydrazine and a suitable four-carbon aldehyde equivalent, such as 4-hydroxybutyraldehyde (B1207772). acs.orgiosrjournals.orggoogle.com The 4-hydroxybutyraldehyde is often generated in situ by the acid-catalyzed hydrolysis of 2,3-dihydrofuran. acs.orggoogle.com The reaction proceeds by forming a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.org While robust, this method can generate several by-products, with yields often in the 40-50% range. acs.orgresearchgate.net Process optimization, including the use of continuous flow reactors, has been explored to improve selectivity and yield. acs.orgresearchgate.netnih.gov

An alternative industrial approach to 7-ethylindole is the catalytic dehydrocyclization of 2,6-diethylaniline. google.comgoogle.com This process is typically carried out at high temperatures (500-700°C) in the vapor phase over a metal catalyst, such as copper chromite activated with barium oxide, in the presence of steam. google.com The initial product mixture may contain some 7-vinylindole, which is subsequently reduced to 7-ethylindole via partial hydrogenation. google.com

Once the 7-ethyl-1H-indole core is synthesized, the N-alkylation with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) under basic conditions (e.g., using potassium carbonate) affords the target compound, this compound.

Table 2: Comparison of Synthesis Methods for the 7-Ethylindole Core

| Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | 2-Ethylphenylhydrazine, 2,3-Dihydrofuran | Acid catalyst (e.g., H₂SO₄, PPA) | Starts from inexpensive reagents, well-established. | Moderate yields (40-50%), byproduct formation. | wikipedia.orgacs.org |

| Dehydrocyclization | 2,6-Diethylaniline | Copper chromite catalyst, high temp. (500-700°C), steam | High conversion, suitable for industrial scale. | Harsh conditions, requires hydrogenation step. | google.comgoogle.com |

Elaboration of the Indole-3-Position for Derivative Synthesis (e.g., Indole-3-carboxamides)

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. This reactivity is widely exploited to install a variety of functional groups and linkers, which can then be elaborated to produce a diverse library of derivatives, such as indole-3-carboxamides.

Acylation and Amidation Reactions at C3

Direct acylation at the C3 position is a fundamental method for introducing a carbonyl group. A classic and effective method involves the reaction of the indole with oxalyl chloride. googleapis.com For 7-ethylindole, this reaction yields an ethyl 7-ethyl-3-indolylglyoxylate intermediate after treatment with an alcohol, or the corresponding glyoxylyl chloride, which is a highly reactive precursor for amide formation. googleapis.com Other common acylation methods include the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) to install a formyl group (an aldehyde), and Friedel-Crafts acylation with various acyl chlorides or anhydrides in the presence of a Lewis acid.

Direct C3-amidation is less common but can be achieved. Ruthenium(II) catalysis has been shown to enable site-selective C7-H amidation, highlighting the challenges of directing functionalization away from the more reactive C2 and C3 positions. nih.gov However, for C3-amidation, multi-step procedures are more typical, as described in the following section.

Table 3: Selected Reactions for C3-Functionalization of Indoles

| Reaction Type | Reagents | Product at C3 | Key Features | Reference |

|---|---|---|---|---|

| Reaction with Oxalyl Chloride | Oxalyl chloride, then an amine (R-NH₂) | Glyoxylamide (-CO-CO-NHR) | Forms a versatile keto-amide linker. | googleapis.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Aldehyde (-CHO) | A standard method for C3-formylation. | researchgate.net |

| Friedel-Crafts Acylation | Acyl chloride (R-COCl), Lewis acid | Ketone (-CO-R) | General method for introducing keto groups. | mdpi.com |

Formation of Carbonyl and Carboxamide Linkers

The synthesis of indole-3-carboxamides, a common structural motif in bioactive molecules, is typically achieved through a two-step sequence: introduction of a carboxylic acid or a related carbonyl group at C3, followed by an amidation coupling reaction.

The first step, creating the C3-carbonyl linker, can be accomplished by the methods mentioned previously, such as reaction with oxalyl chloride followed by hydrolysis to yield an indole-3-glyoxylic acid, or by direct carboxylation using various reagents. Once the indole-3-carboxylic acid (or a glyoxylic or acetic acid analogue) is obtained, it can be coupled with a wide range of primary or secondary amines to form the desired carboxamide linker. frontiersin.orgfrontiersin.org

This amidation is facilitated by standard peptide coupling reagents. Common combinations include using a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). More modern and highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently used, typically with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). google.com This approach allows for the modular synthesis of a large library of indole-3-carboxamide derivatives by varying the amine coupling partner.

Cannabinoid Receptor (CB1 and CB2) Agonist Profiling

Analogues of this compound are frequently evaluated for their ability to bind to and activate cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of endogenous cannabinoids.

Radioligand Displacement Assays for Binding Affinity Determination

Radioligand displacement assays are a standard method to determine the binding affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used, and its displacement by the test compound is measured. The inhibition constant (Ki) is then calculated, which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

For indole-based synthetic cannabinoids, substitutions at the N1 position of the indole ring, such as the cyclohexylmethyl group, significantly influence binding affinity. Studies on related N-alkyl indole derivatives have shown that the nature of this substituent is a key determinant of affinity for both CB1 and CB2 receptors. For instance, in a series of 1-alkyl-3-(1-naphthoyl)indoles, the length of the N1-alkyl chain was found to correlate with binding affinity at human CB2 receptors, with an increase from an ethyl to a propyl group enhancing affinity nearly 20-fold. windows.net

Furthermore, chloro-substitution at various positions on the indole core of analogues of MDMB-CHMICA, which also contains a 1-(cyclohexylmethyl)-1H-indole moiety, resulted in high affinity for the human CB1 receptor, with Ki values in the low nanomolar range (0.58–9.8 nM). mdpi.com This suggests that modifications to the indole ring of compounds like this compound could yield potent cannabinoid receptor ligands.

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., GTPγS binding)

To determine the functional activity of a ligand at a GPCR, assays that measure G-protein activation are employed. The [³⁵S]GTPγS binding assay is a widely used method to assess the ability of a compound to act as an agonist, antagonist, or inverse agonist. In this assay, agonist binding to the receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is then quantified and is proportional to the degree of receptor activation.

For several indole-based cannabinoid ligands, GTPγS assays have confirmed their agonist activity at CB1 and CB2 receptors. For example, in a study of 1-alkyl-3-(1-naphthoyl)indoles, several compounds were identified as agonists at the CB2 receptor. researchgate.netnih.gov Specifically, JWH-151 was found to be a full agonist, while JWH-120 and JWH-267 were partial agonists at the CB2 receptor as determined by GTPγS assays. researchgate.netnih.gov These findings indicate that analogues of this compound are likely to exhibit agonist properties at cannabinoid receptors, and the specific nature of their functional activity can be elucidated through such assays.

Receptor Selectivity and Efficacy Assessments

The selectivity of a ligand for one receptor subtype over another is a critical aspect of its pharmacological profile. For cannabinoid ligands, selectivity for CB2 over CB1 is often sought to minimize the psychoactive effects associated with CB1 receptor activation. The selectivity ratio is typically calculated from the Ki values obtained in binding assays (Ki CB1 / Ki CB2).

Efficacy, on the other hand, refers to the ability of a ligand to produce a biological response upon binding to the receptor. It is often expressed as a percentage of the maximal response produced by a reference full agonist.

In the development of indole-based cannabinoid ligands, several compounds have been identified with high selectivity for the CB2 receptor. For instance, JWH-120, JWH-151, and JWH-267 were identified as highly selective CB2 receptor agonists. researchgate.netnih.gov The study of various substitutions on the indole and naphthoyl rings has provided valuable structure-activity relationships for achieving CB2 selectivity. researchgate.netnih.gov These studies demonstrate that modifications to the core structure of this compound could be strategically employed to develop ligands with desired selectivity and efficacy profiles.

Interactions with Other Neurotransmitter Receptors (if applicable to analogues containing the core structure)

Dopamine (B1211576) D2 Receptor Binding and Functional Modulation

A series of arylpiperazines and tetrahydropyridines linked to indoles by cycloalkyl spacers have been investigated for their interaction with the dopamine D2 receptor. acs.orgnih.gov These studies are relevant to analogues of this compound due to the presence of the indolylcyclohexyl moiety.

In one study, an indolylcyclohexane analogue, trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine, demonstrated high affinity for the dopamine D2 receptor. acs.org This compound was characterized as a partial agonist at D2 receptors in vitro. nih.gov The trans isomers of these cyclohexyl-linked indoles generally showed greater binding affinity for the D2 receptor than the corresponding cis isomers. acs.org An indolylcyclohexene analog also showed notable affinity for the D2 receptor with a Ki value of 270 nM. acs.org

Adenosine (B11128) Receptor (A1, A2A) Binding Characteristics

Adenosine receptors, particularly the A1 and A2A subtypes, are important modulators of neuronal activity. Some indole-based compounds have been explored for their ability to interact with these receptors.

A study on indolylpiperazinylpyrimidines identified compounds that act as binders for both the human adenosine A2A receptor and the human dopamine D2 receptor. nih.gov For example, compound 5 from this series exhibited a Ki of 11.2 μM at the hA2A receptor. The presence of a carbonyl group between the indole and piperazine (B1678402) rings was found to be important for binding affinity at the hA2A receptor.

In another study, adenosine analogues with an indole moiety were synthesized and evaluated as human adenosine A3 receptor ligands, with some data also reported for A1 and A2A receptors. acs.org The 2-indolyl derivative 13 was found to be more potent than the 3-indolyl analogue 11 in binding to A1 and A2A receptors. acs.org Specifically, 2-(3' '-(6' '-Bromoindolyl)ethyloxy)adenosine displayed an A2B EC50 value of 128 nM and was a full agonist at A2A receptors. nih.gov

Investigation of Allosteric Modulation Potential

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. nih.govnih.gov This can manifest as positive allosteric modulation (PAM), where the modulator enhances the effect of the primary ligand, or negative allosteric modulation (NAM), where it reduces the effect. nih.gov This approach offers a more nuanced way to control receptor signaling compared to direct agonism or antagonism, potentially leading to therapeutic advantages such as higher specificity and reduced side effects. nih.gov

The potential for indole derivatives to act as allosteric modulators of the cannabinoid receptor 1 (CB1R) was first reported in 2005. nih.gov Compounds such as Org27569, Org29647, and Org27759 were identified as allosteric enhancers of agonist binding but acted as negative allosteric modulators in functional assays. nih.gov This dual activity highlights the complexity of allosteric modulation.

While direct studies on the allosteric potential of this compound are not available in the reviewed literature, research on other indole-based compounds provides a framework for understanding how such a molecule might behave. For instance, a study on indole-2-carboxamides identified compounds that act as allosteric modulators of the CB1 receptor. acs.orguconn.edu The structure-activity relationship (SAR) studies revealed that the carboxamide functionality was crucial for their modulatory effects. acs.org

A key finding in the field is that subtle structural changes in indole derivatives can significantly alter their pharmacological profile, including their potential for allosteric modulation. researchgate.net For example, the nature of the substituent at the N1 position of the indole ring, such as the cyclohexylmethyl group in the compound of interest, is a critical determinant of receptor affinity and efficacy. researchgate.net

Interactive Table: Allosteric Modulation Data for Selected Indole Analogues at the CB1 Receptor.

| Compound | Type of Modulation | Effect on Agonist Binding | Functional Effect | Reference |

|---|---|---|---|---|

| Org27569 | Negative Allosteric Modulator (NAM) | Enhancer | Inhibitor | nih.gov |

Pharmacological Characterization in Isolated Tissue Preparations

The pharmacological effects of cannabinoid receptor ligands are often characterized in isolated tissue preparations, which provide a functional biological system to study receptor-mediated responses. These ex vivo assays are crucial for understanding the physiological consequences of receptor activation or blockade.

For indole-based cannabinoid ligands, a common preparation is the mouse vas deferens, where activation of presynaptic CB1 receptors inhibits electrically evoked contractions. This assay is a reliable method for determining the functional activity and potency of CB1 receptor agonists. While specific data for this compound is not available, numerous studies have characterized its analogues. For example, the aminoalkylindole WIN55212-2, a potent CB1 receptor agonist, has been extensively studied in this preparation. nih.gov

The structure-activity relationship studies of various aminoalkylindoles have shown that the nature of the N1-substituent significantly influences potency in isolated tissues. researchgate.net The cyclohexylmethyl group in the subject compound is a common feature in many synthetic cannabinoid receptor ligands and is generally associated with high affinity for the CB1 receptor. nih.gov

Furthermore, the characterization of these compounds often involves determining their antagonist properties. This is typically done by measuring their ability to reverse the inhibitory effects of a known CB1 agonist, such as CP55,940, in isolated tissue preparations. nih.gov

Interactive Table: Pharmacological Activity of Representative Indole Analogues in Isolated Tissue Preparations.

| Compound | Tissue Preparation | Receptor Target | Functional Effect | Reference |

|---|---|---|---|---|

| WIN55212-2 | Mouse Vas Deferens | CB1 | Agonist (Inhibition of contractions) | nih.gov |

Structure Activity Relationship Sar Investigations and Computational Insights for 1 Cyclohexylmethyl 7 Ethyl 1h Indole Derivatives

Impact of N1-Cyclohexylmethyl Group Modifications on Biological Activity

The N1-substituent of the indole (B1671886) ring is often crucial for modulating receptor affinity and selectivity. In the case of 1-(cyclohexylmethyl)-7-ethyl-1H-indole, this group occupies a significant portion of chemical space and its characteristics can profoundly influence biological outcomes.

The size and substitution pattern of the cycloalkyl group at the N1-position are critical determinants of biological activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from related series of cannabimimetic indoles. In these series, the N1-substituent is known to interact with a specific binding pocket of the target receptor.

Research on related N1-cycloalkylmethyl indoles suggests that the size of the cycloalkyl ring can significantly impact potency. It is hypothesized that an optimal ring size allows for a better fit within the receptor's binding site. For instance, in some series, a cyclohexyl ring is found to be optimal, while in others, a cyclopentyl or cycloheptyl ring may confer higher activity. The presence of substituents on the cycloalkyl ring, such as methyl or hydroxyl groups, can also modulate activity by altering the steric and electronic properties of the molecule, potentially introducing new interaction points with the receptor.

Table 1: Hypothetical Impact of N1-Cycloalkyl Ring Size on Biological Activity (based on analogous series) This table is illustrative and based on general principles observed in related indole series, not on direct experimental data for this compound.

| N1-Substituent | Hypothesized Activity | Rationale |

|---|---|---|

| Cyclopentylmethyl | Potentially lower | Smaller ring may not fully occupy the hydrophobic binding pocket. |

| Cyclohexylmethyl | Optimal | Assumed to provide a good balance of size and hydrophobicity for the target. |

| Cycloheptylmethyl | Potentially lower | Larger ring may introduce steric hindrance. |

The methylene (B1212753) linker connecting the cyclohexyl ring to the indole nitrogen is another key feature. Studies on various classes of bioactive indoles have shown that both the length and branching of this linker are critical. In a series of pyrrole/imidazole polyamides, a reduction in linker length from a C7 to a C3 linker resulted in a modest loss of activity, highlighting the importance of optimal linker length for biological function. caymanchem.com

For the 1-(cyclohexylmethyl) moiety, increasing the linker length (e.g., to a cyclohenylethyl group) could alter the orientation of the bulky cyclohexyl group relative to the indole core, potentially leading to a decrease in binding affinity. Similarly, introducing branching on the linker, for example, by replacing the methylene group with an ethylidene group, would change the conformational flexibility and steric profile, which is likely to have a significant impact on biological activity.

Role of C7-Ethyl Group and Other Indole Ring Substitutions

Substitutions on the benzene (B151609) portion of the indole ring, particularly at the C7 position, are known to be a powerful strategy for fine-tuning the pharmacological profile of indole derivatives.

In related series of bioactive indoles, varying the alkyl chain length at positions like C7 has been shown to have a pronounced effect on activity. For instance, replacing the ethyl group with a smaller methyl group might be well-tolerated or could lead to a loss of potency if the ethyl group is involved in a critical hydrophobic interaction. Conversely, extending the chain to a propyl or butyl group could either enhance activity by accessing a deeper hydrophobic pocket or decrease it due to steric clashes. Branching of the C7-alkyl chain, such as using an isopropyl group instead of a propyl group, would introduce greater steric bulk, which is often detrimental to activity in sterically constrained regions.

Table 2: Predicted Effect of C7-Alkyl Chain Variation on Activity (Conceptual) This table is illustrative and based on general SAR principles.

| C7-Substituent | Predicted Relative Activity | Reasoning |

|---|---|---|

| Methyl | Potentially lower | May be too small to engage in optimal hydrophobic interactions. |

| Ethyl | Reference | Assumed to have a favorable interaction profile. |

| n-Propyl | Potentially higher or lower | Dependent on the size of the available binding pocket. |

| Isopropyl | Likely lower | Increased steric bulk may lead to unfavorable interactions. |

A systematic analysis of substitution patterns on the indole ring is a common strategy to map out the SAR of a new chemical series. Moving the ethyl group from the C7 position to other positions on the benzene ring (C4, C5, or C6) would likely have a dramatic effect on biological activity. Each position has a unique electronic and steric environment, and relocating the substituent would alter the molecule's interaction with its biological target.

For example, a C5 or C6 substitution might be better tolerated than a C4 substitution, which is ortho to the bulky N1-substituent and could lead to significant steric hindrance. Furthermore, introducing other types of substituents, such as halogens (e.g., fluoro, chloro) or electron-donating groups (e.g., methoxy), at various positions on the indole ring would provide a more comprehensive understanding of the electronic and steric requirements for activity. Research on other indole series has demonstrated that such modifications can profoundly influence potency, selectivity, and metabolic stability. rsc.org

Influence of C3-Substituents and Linker Chemistry (e.g., Carboxamide)

The C3 position of the indole ring is a well-known site for introducing diversity in many classes of bioactive molecules. The electronic nature of the C3 position makes it amenable to various chemical modifications. Introducing a substituent at this position, connected via different linkers, can provide additional interaction points with the target protein.

A common and effective modification at the C3 position is the introduction of a carboxamide group. The carboxamide moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor, and its presence can significantly enhance binding affinity. nih.gov The nature of the substituent on the carboxamide nitrogen can be varied to explore different binding interactions. For instance, small alkyl groups, cyclic amines (like piperidine (B6355638) or morpholine), or aromatic rings can be appended to the carboxamide to probe for additional hydrophobic or polar interactions. The linker chemistry itself, such as the use of a simple amide bond versus a more complex linker, can also influence the orientation and flexibility of the C3-substituent, thereby affecting biological activity.

Chemical Nature of the C3 Side Chain and its Impact on Receptor Binding

The nature of the substituent at the C3 position of the indole core plays a pivotal role in modulating the binding affinity of these compounds for cannabinoid receptors (CB1 and CB2). Research into synthetic cannabinoids has consistently shown that modifications to this side chain can dramatically alter a compound's potency and selectivity. nih.govresearchgate.net

For instance, in analogues of Δ⁸-THC, replacing the linear pentyl side chain at the C3 position with aryl and 1',1'-cycloalkyl substituents has been shown to enhance binding affinities for both CB1 and CB2 receptors. nih.gov This suggests that the size, shape, and lipophilicity of the C3 side chain are critical determinants for effective receptor interaction. The binding pocket of the cannabinoid receptors is known to be largely hydrophobic, accommodating these lipophilic side chains. researchgate.net

In the context of indole-derived synthetic cannabinoids, a wide array of structural manipulations at various positions, including the C3 substituent, has been observed to retain significant CB1 receptor affinity and in vivo activity. researchgate.net This flexibility in ligand-receptor interactions underscores the adaptability of the cannabinoid receptor binding site. researchgate.net

Table 1: Impact of C3 Side Chain Modification on Receptor Affinity

| Compound Class | C3 Side Chain Modification | Impact on Receptor Binding | Reference |

| Δ⁸-THC Analogues | Replacement of linear pentyl with aryl and 1',1'-cycloalkyl groups | Enhanced binding affinities for CB1 and CB2 receptors | nih.gov |

| Aminoalkylindoles | Various structural manipulations | Retention of good CB1 affinity and in vivo activity | researchgate.net |

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a critical factor influencing the pharmacological activity of this compound derivatives and other synthetic cannabinoids. The presence of chiral centers can lead to enantiomers with significantly different binding affinities and functional activities at the cannabinoid receptors. researchgate.net

For many synthetic cannabinoids, particularly those with a carboxamide group derived from amino acids, the (S)-enantiomers tend to exhibit higher potency at the CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. researchgate.net For example, in a study of carboxamide-type synthetic cannabinoids, the EC50 values of the (S)-enantiomers for CB1 receptors were found to be approximately five times lower than those of the (R)-enantiomers. researchgate.net This highlights a clear stereospecific preference in the receptor binding pocket.

However, this is not a universal rule. For instance, (R)-MDMB-FUBICA has been shown to act as a CB2 receptor agonist while lacking activity at the CB1 receptor, demonstrating that in some cases, the (R)-enantiomer can possess selective activity. researchgate.net The differential activity between enantiomers underscores the three-dimensional nature of the ligand-receptor interaction, where a precise spatial arrangement of functional groups is necessary for optimal binding and activation.

Recent research has also demonstrated stereospecific effects for other classes of synthetic cannabinoids. For some carboxamide-type compounds like AB-FUBINACA and AMB-CHMINACA, the (R)-enantiomer shows increased potency at the CB1 receptor compared to the (S)-enantiomer. nih.gov This reversal of stereospecific preference further emphasizes the nuanced and compound-specific nature of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is invaluable for predicting the activity of new, unsynthesized molecules and for understanding the key structural features that govern their pharmacological effects. jocpr.comnih.gov

Development of Predictive QSAR Models for Indole Analogues

Predictive QSAR models have been successfully developed for various classes of synthetic cannabinoids, including indole analogues. nih.govresearchgate.net These models are typically built using a dataset of compounds with known binding affinities for the cannabinoid receptors. researchgate.net By employing statistical methods such as multiple linear regression (MLR) and partial least squares regression (PLSR), researchers can create models that correlate molecular descriptors with biological activity. nih.gov

A reliable QSAR model should not only fit the training data well but also accurately predict the activity of an external set of compounds (test set). nih.gov Validation techniques like leave-one-out cross-validation and Y-randomization are crucial for ensuring the robustness and predictive power of the model. nih.gov For instance, a QSAR model for synthetic cannabinoids was deemed reliable based on a Y-randomization coefficient (cRp2) greater than 0.5. nih.gov Such models can serve as a rapid and cost-effective tool to estimate the biological activity of novel synthetic cannabinoids. researchgate.net

Correlation of Molecular Descriptors with Pharmacological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. rjptonline.org In QSAR studies of indole analogues and other synthetic cannabinoids, these descriptors are correlated with their binding affinities for CB1 and CB2 receptors.

Key molecular descriptors that often show a strong correlation with pharmacological activity include:

Lipophilicity (log P): The high lipophilicity of cannabinoids is a well-known factor contributing to their affinity for the hydrophobic binding pocket of the CB receptors. rjptonline.org

Topological descriptors: These descriptors, based on the two-dimensional structure of the molecule, can capture information about branching and connectivity, which influences how the ligand fits into the receptor. rjptonline.org

Quantum-chemical descriptors: These descriptors, derived from quantum mechanical calculations, can provide insights into the electronic properties of the molecule, such as charge distribution and orbital energies, which are important for electrostatic and other non-covalent interactions with the receptor. rjptonline.org

By identifying the most influential descriptors, QSAR models can provide valuable insights into the specific structural features that are either beneficial or detrimental to receptor binding. This information can then guide the rational design of new compounds with improved potency and selectivity. tandfonline.com

Computational Chemistry Approaches to Ligand-Receptor Interactions

Computational chemistry provides powerful tools for visualizing and understanding the interactions between ligands and their receptor targets at an atomic level. These methods complement experimental data and offer valuable insights for rational drug design. nih.govresearchgate.net

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to study the binding modes of synthetic cannabinoids, including indole derivatives, at the CB1 and CB2 receptors. nih.govnih.gov By simulating the binding process, researchers can identify key amino acid residues in the receptor's binding pocket that interact with the ligand.

Docking studies have revealed that synthetic cannabinoids typically bind within a hydrophobic channel of the CB1 and CB2 receptors. researchgate.net The specific interactions can include:

Hydrophobic interactions: The alkyl and cycloalkyl groups of the ligands often form hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Hydrogen bonds: Hydrogen bonding between functional groups on the ligand (e.g., the indole nitrogen or carbonyl oxygen) and polar residues in the receptor can significantly contribute to binding affinity. nih.gov

Pi-pi stacking: The aromatic indole ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine and tryptophan in the receptor.

These simulations can help to explain the observed structure-activity relationships. For example, the enhanced binding affinity of certain analogues can be attributed to more favorable hydrophobic interactions or the formation of additional hydrogen bonds. nih.gov Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex over time. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules over time. By simulating the interactions between atoms, MD can provide detailed insights into the conformational landscape of a molecule, revealing its preferred shapes and the transitions between them. This information is crucial in drug design and structure-activity relationship (SAR) studies, as the biological activity of a molecule is often intrinsically linked to its three-dimensional conformation.

General Principles of MD Simulations for Conformational Analysis of Indole Derivatives

MD simulations of small molecules like this compound typically involve the following steps:

System Setup: A three-dimensional model of the molecule is generated. This model is then placed in a simulated environment, often a box of solvent molecules (like water) to mimic physiological conditions. The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system.

Minimization: The initial structure is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to a target temperature and the pressure is adjusted to match experimental conditions. This allows the system to reach a stable state.

Production Run: The simulation is run for an extended period (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps. The resulting trajectory provides a detailed movie of the molecule's motion.

Analysis of MD Trajectories

The analysis of the MD trajectory can reveal several key aspects of the conformational dynamics of this compound:

Conformational States: By clustering the conformations from the trajectory, it is possible to identify the most stable and frequently occurring three-dimensional arrangements of the molecule. For this compound, this would involve determining the preferred orientations of the cyclohexylmethyl group relative to the indole core and the rotational freedom of the ethyl group at the 7-position.

Flexibility and Rigidity: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can be calculated to identify flexible and rigid regions of the molecule. It is expected that the indole core would be relatively rigid, while the cyclohexylmethyl and ethyl substituents would exhibit greater flexibility.

Potential Energy Landscape: The simulation data can be used to map the potential energy surface of the molecule as a function of specific dihedral angles. This would reveal the energy barriers between different conformational states and the pathways for conformational transitions.

Hypothetical Conformational Analysis of this compound

Based on the general behavior of similar molecules in MD simulations, we can hypothesize about the conformational properties of this compound. The primary sources of conformational flexibility would be the rotation around the single bonds connecting the cyclohexyl group to the methylene bridge, the methylene bridge to the indole nitrogen, and the ethyl group to the indole ring.

Data from Related Indole Derivatives

While no specific data tables for this compound are available, research on other indole derivatives highlights the utility of MD simulations. For instance, in studies of indole-based inhibitors, MD simulations are used to confirm the stability of docking poses within protein binding sites and to analyze the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov These studies often report RMSD values of the ligand to demonstrate its stability in the binding pocket over the course of the simulation.

The table below illustrates the type of data that would be generated from an MD simulation of this compound, based on typical analyses performed for similar compounds.

| Simulation Parameter | Hypothetical Value/Observation for this compound | Significance |

| Simulation Time | 100 ns | Provides a reasonable timescale to observe significant conformational sampling. |

| Average RMSD of the Indole Core | 0.5 Å | Indicates the rigidity of the core heterocyclic structure. |

| Average RMSF of the Cyclohexylmethyl Group | 2.0 Å | Highlights the flexibility of this substituent, which can adopt multiple orientations. |

| Average RMSF of the 7-Ethyl Group | 1.5 Å | Shows the rotational freedom of the ethyl group. |

| Dominant Conformational Cluster | Orientation where the cyclohexyl group is extended away from the indole plane. | Suggests a likely low-energy conformation that may be relevant for biological activity. |

| Key Dihedral Angles | C(cyclohexyl)-CH2-N-C(indole) and C(indole)-C-C(ethyl) | Analysis of these angles would reveal the preferred rotameric states of the substituents. |

It is important to emphasize that the values in the table are hypothetical and serve to illustrate the outputs of a molecular dynamics study. Actual research would be required to generate and validate these findings for this compound.

Metabolic Fate and Biotransformation Pathways of 1 Cyclohexylmethyl 7 Ethyl 1h Indole Analogues in Vitro Non Human Models

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for determining the susceptibility of a compound to biotransformation. plos.org These studies, typically employing liver microsomes or hepatocytes, provide data on the intrinsic clearance and metabolic half-life of a substance. plos.orgnih.gov

Determination of Metabolic Half-Life

The metabolic half-life (t₁/₂) of a compound in vitro is a measure of its stability in the presence of metabolic enzymes. For instance, studies on synthetic cannabinoid analogues with structural similarities to 1-(cyclohexylmethyl)-7-ethyl-1H-indole have demonstrated rapid metabolism. One such analogue, AM1220, exhibited an in vitro t₁/₂ of 3.7 minutes in human liver microsomes, categorizing it as a high-clearance compound. nih.gov Generally, indole (B1671886) amide-type synthetic cannabinoids show high conversion rates, often exceeding 80%, in human liver microsome incubations, which suggests a short metabolic half-life. nih.gov

The following table illustrates the metabolic stability of a representative analogue in human liver microsomes.

| Compound Analogue | In Vitro System | Metabolic Half-Life (t₁/₂) (min) | Classification |

| AM1220 | Human Liver Microsomes | 3.7 | High Clearance |

This table is based on data from an analogue and serves as an illustrative example.

Comparison Across Different Species Microsomes (e.g., human, mouse)

Cross-species comparisons of metabolic stability are vital as significant variations can occur, impacting the extrapolation of animal data to humans. Research on a compound, referred to as compound 12, demonstrated notable differences in its stability across various species' liver microsomes. After a 120-minute incubation, 72.6% of the compound remained in human liver microsomes, whereas only 27.5% and 16.7% remained in mouse and rat microsomes, respectively. researchgate.net This indicates a much higher metabolic stability in humans compared to rodents for this particular compound. Such differences can be attributed to variations in the expression and activity of metabolic enzymes, like cytochrome P450 (CYP) isoforms, among species. plos.org

The data table below provides a comparative view of the metabolic stability of an analogue compound across different species.

| Compound Analogue | Species | In Vitro System | % Compound Remaining (at 120 min) |

| Compound 12 | Human | Liver Microsomes | 72.6% |

| Compound 12 | Mouse | Liver Microsomes | 27.5% |

| Compound 12 | Rat | Liver Microsomes | 16.7% |

This table is based on data from an analogue and serves as an illustrative example.

Identification and Characterization of Primary Metabolites

The identification of metabolites is key to understanding the biotransformation pathways of a compound. For analogues of this compound, several primary metabolic routes have been identified in in vitro models.

Hydroxylation Reactions (e.g., on cyclohexylmethyl ring, indole core)

Hydroxylation is a predominant metabolic pathway for synthetic cannabinoids featuring a cyclohexylmethyl group. plos.org In vitro studies with human liver microsomes have shown that hydroxylation can occur at various positions. For MDMB-CHMINACA, a compound with a cyclohexylmethyl moiety, the major biotransformations observed were hydroxylations, primarily on the cyclohexylmethyl group. plos.org Similarly, for another analogue, (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, in vitro incubation with human liver S9 fraction led to the formation of mono-, di-, and trihydroxylated metabolites. bohrium.comnih.gov The indole ring itself is also a target for hydroxylation, as seen in the metabolism of JWH-018, where monohydroxylation of the indole moiety was detected. nih.govresearchgate.net

Hydrolysis of Amide Linkers (if present in derivatives)

For derivatives of this compound that contain an amide linker, hydrolysis is a significant metabolic pathway. In the case of AB-CHMINACA, which has an amide structure, two carboxylated metabolites were formed in human liver microsomes, likely through the action of amidase enzymes. nih.gov

N-Dealkylation Pathways

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is another identified metabolic route for indole-based compounds. In vitro studies of JWH-018 using human liver microsomes have detected N-dealkylated metabolites. nih.govresearchgate.net The N-dealkylation of N-methylbenzamidine has been shown to be catalyzed by the P450 isoenzyme. nih.gov For some synthetic cannabinoids, N-dealkylated metabolites have been observed in human urine, originating from the degradation of the parent compound. bohrium.com The cytochrome P450 system, particularly isoforms like CYP3A4, is heavily implicated in the N-dealkylation of various compounds. nih.gov

The following table summarizes the primary metabolites identified for analogues of this compound.

| Analogue Compound | In Vitro System | Primary Metabolic Pathway | Resulting Metabolites |

| MDMB-CHMINACA | Human Liver Microsomes | Hydroxylation | Monohydroxylated metabolites (on cyclohexylmethyl group) |

| (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | Human Liver S9 Fraction | Hydroxylation | Mono-, di-, and trihydroxylated metabolites |

| AB-CHMINACA | Human Liver Microsomes | Amide Hydrolysis | Carboxylated metabolites |

| JWH-018 | Human Liver Microsomes | N-Dealkylation | N-dealkylated metabolites |

This table is based on data from analogues and provides examples of observed metabolic pathways.

Investigation of Phase II Conjugation Pathways

Following initial Phase I metabolism, which typically involves oxidative modifications, the resulting metabolites of synthetic cannabinoids undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. The primary Phase II pathways investigated for synthetic cannabinoid analogues are glucuronidation and sulfation.

Glucuronidation and Sulfation Processes

Glucuronidation, the conjugation with glucuronic acid, is a major Phase II metabolic pathway for synthetic cannabinoids and their metabolites. nih.govnih.govuni-saarland.de This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

In vitro studies on synthetic cannabinoids containing the 1-(cyclohexylmethyl)-1H-indole moiety have demonstrated the prevalence of glucuronide conjugate formation. For instance, research on (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone revealed that most of the hydroxylated metabolites were detected not only in their free form but also as glucuronides in human urine. researchgate.net This indicates that the hydroxyl groups introduced during Phase I metabolism are readily available for conjugation with glucuronic acid.

Further supporting these findings, in vitro investigations of AB-CHMINACA, a synthetic cannabinoid which also features a cyclohexylmethyl group, identified the formation of five different glucuronidated metabolites when incubated with human liver microsomes. nih.gov Similarly, studies on other synthetic cannabinoids have consistently shown that metabolites, particularly those resulting from hydrolysis and hydroxylation, are extensively glucuronidated. uni-saarland.deresearchgate.net For example, the acyl glucuronide of the ester hydrolysis product of FUB-PB-22 was identified as a major metabolite. uni-saarland.de

While glucuronidation is a well-documented and significant pathway, the role of sulfation in the metabolism of 1-(cyclohexylmethyl)-1H-indole analogues appears to be less prominent. Sulfation involves the transfer of a sulfonate group, a process mediated by sulfotransferase (SULT) enzymes. Although studies on some classes of synthetic cannabinoids have detected sulfated metabolites, it is generally considered a less common conjugation pathway compared to glucuronidation for this broad class of compounds. nih.govmdpi.com

Table 1: Summary of In Vitro Phase II Conjugation Findings for Analogous Synthetic Cannabinoids

| Compound Class | In Vitro System | Major Conjugation Pathway | Key Findings |

| Cyclohexylmethyl-indole containing | Human Liver Microsomes, Rat Model | Glucuronidation | Hydroxylated metabolites are extensively conjugated to form glucuronides. researchgate.netnih.gov |

| Indazole carboxamides (e.g., AB-CHMINACA) | Human Liver Microsomes | Glucuronidation | Formation of multiple glucuronidated metabolites observed. nih.gov |

| Quinolinyl ester synthetic cannabinoids | Pooled Human Liver S9 | Glucuronidation, Sulfation | Glucuronides of hydrolysis products are major targets. Sulfation of some metabolites also detected. uni-saarland.demdpi.com |

Metabolite Activity Profiling (In Vitro Pharmacology)

Research has consistently shown that, unlike the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC), whose metabolites are generally less active, many synthetic cannabinoids produce Phase I metabolites that retain significant biological activity. nih.govacs.org These active metabolites can contribute to the parent compound's pharmacological effects and may prolong its duration of action. acs.org

For synthetic cannabinoids sharing structural similarities with this compound, the activity of metabolites can vary. Hydroxylation, a common Phase I metabolic step, often occurs on the cyclohexylmethyl moiety. Studies on various synthetic cannabinoids have demonstrated that these hydroxylated metabolites can maintain high affinity for and efficacy at cannabinoid receptors. nih.gov For some compounds, these metabolites exhibit partial to full agonist activity at CB1 receptors, similar to potent synthetic cannabinoids. nih.gov

However, not all metabolic transformations result in active compounds. For example, a study focusing on the hydrolysis metabolites of several synthetic cannabinoids, including some with a cyclohexylmethyl group like ADB-CHMICA, found that these particular metabolites did not show any detectable activation of the CB1 receptor at the concentrations tested. researchgate.net This suggests that the type and position of the metabolic modification are critical determinants of the resulting metabolite's pharmacological activity.

The in vitro activity of glucuronide conjugates of synthetic cannabinoid metabolites is generally considered to be significantly reduced or abolished. The addition of the large, polar glucuronic acid moiety typically hinders the interaction of the metabolite with the cannabinoid receptors.

Table 2: In Vitro Activity Profile of Metabolites of Analogous Synthetic Cannabinoids

| Parent Compound Class | Metabolite Type | In Vitro Assay | Pharmacological Activity at CB1 Receptor |

| Various Synthetic Cannabinoids | Hydroxylated Metabolites | Receptor Binding & Functional Assays | Retained, sometimes potent, partial to full agonism. nih.govacs.org |

| Indole/Indazole Carboxamides (e.g., ADB-CHMICA) | Hydrolysis Metabolites | CB1 Bio-assay (β-arrestin2 recruitment) | No detectable activation. researchgate.net |

| General Synthetic Cannabinoids | Glucuronide Conjugates | Not typically tested | Generally considered inactive due to steric hindrance. |

Advanced Analytical Characterization Techniques in Research on 1 Cyclohexylmethyl 7 Ethyl 1h Indole

Chromatographic Separations

Chromatographic techniques are fundamental for the separation and purification of individual components from a mixture. For a compound like 1-(Cyclohexylmethyl)-7-ethyl-1H-indole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be indispensable tools.

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for isolating them in high-purity form for further studies. In the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for subsequent mass spectrometry detection.

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC with a UV detector can be used for quantitative analysis to determine the compound's purity. For preparative applications, the fractions corresponding to the peak of this compound would be collected to obtain a highly purified sample.

Hypothetical HPLC Parameters for Purity Analysis:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 1 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself might have limited volatility, GC could be employed for the analysis of its more volatile synthetic precursors or degradation products. If the compound is not sufficiently volatile, derivatization techniques, such as silylation, could be used to increase its volatility and thermal stability, making it amenable to GC analysis.

A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The retention time in GC is a characteristic property of a compound under a given set of conditions.

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation of unknown compounds and the identification of metabolites.

High-Resolution Mass Spectrometry (HRMS/MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. Tandem mass spectrometry (HRMS/MS) involves the fragmentation of a selected precursor ion, and the resulting fragment ions provide valuable structural information. This fragmentation pattern can help to piece together the structure of the molecule, confirming the presence of the cyclohexylmethyl and ethyl-indole moieties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex matrices like biological fluids. In the context of researching this compound, LC-MS/MS would be the method of choice for studying its metabolism. After administration to an in vitro (e.g., liver microsomes) or in vivo system, samples would be analyzed by LC-MS/MS to detect and identify potential metabolites. The chromatographic separation of the parent compound and its metabolites is followed by their detection and structural characterization by tandem mass spectrometry. This technique allows for the identification of metabolic transformations such as hydroxylation, dealkylation, and glucuronidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For volatile derivatives or degradation products of this compound, GC-MS provides characteristic mass spectra. The electron ionization (EI) typically used in GC-MS results in extensive and reproducible fragmentation of molecules. The resulting fragmentation pattern is like a molecular fingerprint and can be compared with spectral libraries for identification. For a novel compound like this compound, the fragmentation pattern would be analyzed to deduce its structure by identifying fragment ions corresponding to the loss of the cyclohexylmethyl group, the ethyl group, or other characteristic cleavages of the indole (B1671886) ring.

Hypothetical Key GC-MS Fragments:

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| [M]+ | Molecular Ion |

| [M - C6H11]+ | Loss of the cyclohexyl group |

| [M - C7H13]+ | Loss of the cyclohexylmethyl group |

| [C8H8N]+ (118.07) | Indole core fragment |

| [C7H13]+ (97.13) | Cyclohexylmethyl cation |

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular framework of this compound by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the indole ring, the ethyl substituent, and the cyclohexylmethyl group. While specific experimental data for this exact compound is not publicly available, data for the closely related isomer, 3-Cyclohexyl-7-ethyl-1H-indole, shows signals in the aromatic region (around 7.0-7.9 ppm) for the indole protons, and upfield signals for the ethyl and cyclohexyl groups. rsc.org For the title compound, the N-CH₂ protons of the cyclohexylmethyl group would likely appear as a doublet, integrating to two protons, with a chemical shift influenced by the indole nitrogen. The protons of the ethyl group at position 7 would show a characteristic quartet and triplet pattern. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for each of the 17 carbon atoms. Based on data for related indole derivatives, the carbons of the indole ring would resonate in the range of approximately 100-140 ppm. journals.co.zarsc.org The carbons of the ethyl and cyclohexylmethyl substituents would appear in the upfield aliphatic region of the spectrum. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the protons within the ethyl group and within the cyclohexyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Indole H-2 | ~7.0-7.2 (d) | ~125-128 |

| Indole H-3 | ~6.4-6.6 (d) | ~100-103 |

| Indole H-4 | ~7.4-7.6 (d) | ~120-123 |

| Indole H-5 | ~6.9-7.1 (t) | ~118-121 |

| Indole H-6 | ~6.8-7.0 (d) | ~120-122 |

| Indole C-7 | - | ~130-133 |

| Indole C-3a | - | ~127-130 |

| Indole C-7a | - | ~135-138 |

| 7-Ethyl CH₂ | ~2.8-3.0 (q) | ~23-26 |

| 7-Ethyl CH₃ | ~1.2-1.4 (t) | ~13-15 |

| N-CH₂ | ~4.0-4.2 (d) | ~50-55 |

| Cyclohexyl CH | ~1.6-1.8 (m) | ~35-40 |

| Cyclohexyl CH₂ | ~0.9-1.8 (m) | ~25-35 |

Note: This table represents predicted values based on general knowledge of indole NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the aromatic indole ring and the aliphatic cyclohexylmethyl and ethyl groups would be observed around 2850-3100 cm⁻¹. rsc.org The C=C stretching vibrations of the indole ring would appear in the 1450-1620 cm⁻¹ region. rsc.org The absence of an N-H stretching band around 3400 cm⁻¹, which is present in unsubstituted or 3-substituted indoles, would confirm the N-1 substitution. rsc.orgresearchgate.net

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=C Aromatic Stretch | 1450-1620 | 1450-1620 |

| C-N Stretch | 1200-1350 | 1200-1350 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and vibrational spectroscopy provide the connectivity of a molecule, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. researchgate.net This technique is capable of revealing the absolute stereochemistry and the preferred solid-state conformation of the molecule.

For this compound, an X-ray crystal structure would provide definitive information on several key features. It would confirm the substitution pattern on the indole ring and provide precise bond lengths and angles for the entire molecule. nih.govmdpi.commdpi.comrsc.org Furthermore, it would reveal the conformation of the flexible cyclohexylmethyl group relative to the planar indole ring. Although no specific crystallographic data for this compound has been reported, the analysis of other substituted indoles by X-ray diffraction has been crucial for their structural confirmation. researchgate.netresearchgate.net The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic positions.

Future Perspectives and Emerging Research Avenues for 1 Cyclohexylmethyl 7 Ethyl 1h Indole Scaffolds

Exploration of Novel Pharmacological Targets and Signaling Pathways

The 1-(cyclohexylmethyl)-7-ethyl-1H-indole scaffold is part of the wider family of indole (B1671886) derivatives, which have demonstrated effects on a diverse array of biological targets. nih.gov Future research is anticipated to probe the pharmacological capabilities of this specific scaffold against new and less-studied targets. The characteristic pairing of a cyclohexylmethyl group at the N1 position and an ethyl group at the C7 position shapes the molecule's three-dimensional structure and electronic distribution, which could facilitate selective binding to particular proteins.